Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate
Description
This compound is a benzimidazolone-piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the piperidine nitrogen and a methoxy substituent at the 6-position of the benzimidazolone ring. Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 347.41 g/mol (calculated based on structural analogs) . It is commonly used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors or protease modulators, due to its rigid bicyclic structure and hydrogen-bonding capabilities. The Boc group enhances solubility and simplifies purification during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(5-methoxy-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-9-7-12(8-10-20)21-15-6-5-13(24-4)11-14(15)19-16(21)22/h5-6,11-12H,7-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPAMHZOIBMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109773 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-72-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It has been found to exhibit antimicrobial activities, suggesting that it may target certain proteins or enzymes in microbial organisms.
Mode of Action
Given its antimicrobial activity, it is plausible that it interferes with essential biological processes in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that it disrupts key biochemical pathways in microbes, leading to their death or growth inhibition.
Biological Activity
Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate (CAS: 1951441-72-7) is a synthetic compound that exhibits significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H25N3O4
- Molecular Weight : 347.42 g/mol
- IUPAC Name : tert-butyl 4-(5-methoxy-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
The structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties, particularly in enzyme inhibition and receptor modulation.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β. The compound demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
The proposed mechanism of action involves:
- Binding Affinity : The benzimidazole core interacts with specific enzymes or receptors, potentially inhibiting their activity.
- Inflammasome Inhibition : By modulating the NLRP3 inflammasome, the compound can prevent pyroptosis (a form of programmed cell death) and reduce inflammatory responses .
- Enzyme Interaction : The piperidine and tert-butyl groups enhance binding affinity and specificity towards molecular targets involved in inflammation.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of related compounds, including this compound. The results showed:
| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Compound 1 | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound 2 | 50 | 20.3 ± 1.3 | 39.2 ± 6.6 |
| Tert-butyl derivative | Varies | Significant inhibition observed | Notable reduction in cell death |
These results indicate that structural modifications can enhance or diminish biological activity, emphasizing the importance of chemical design in drug development .
Pharmacological Screening
In pharmacological screenings, compounds derived from the benzimidazole scaffold exhibited varying degrees of activity against inflammatory markers. For instance, derivatives with specific functional groups showed improved efficacy in inhibiting IL-1β release compared to their predecessors .
Scientific Research Applications
Chemistry
Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Involves the introduction of functional groups to modify the compound's reactivity.
- Reduction : Can reduce double bonds or other functional groups, altering the compound's properties.
- Substitution : Facilitates the replacement of one functional group with another, enabling the design of new derivatives.
These reactions are crucial for developing novel compounds with desired biological activities or industrial applications .
Biological Research
In biological studies, this compound has shown promise in several areas:
Enzyme Inhibition : The benzimidazole core can interact with various enzymes, potentially inhibiting their activity. This property is beneficial for drug development targeting specific enzymes involved in diseases.
Ligand Binding Studies : The compound can act as a ligand in binding studies, providing insights into molecular interactions and helping to elucidate mechanisms of action for therapeutic agents .
Case Study 1: Synthesis of Novel Antitumor Agents
Research has demonstrated that derivatives of this compound can be synthesized to create potential antitumor agents. The modification of functional groups has led to compounds that exhibit enhanced cytotoxicity against cancer cell lines. For instance, studies have shown that certain substitutions on the benzimidazole ring significantly increase the inhibitory effects on tumor growth .
Case Study 2: Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways related to cancer progression. The findings indicated a dose-dependent inhibition effect, suggesting its potential as a lead compound for developing targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tert-butyl-protected benzimidazolone-piperidine derivatives. Key analogs differ in substituents on the benzimidazolone ring, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Key Differences and Implications
The methoxy group is resistant to nucleophilic substitution, making it stable under basic conditions . Methyl (-CH₃): Introduces hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. This analog is often used in structure-activity relationship (SAR) studies to evaluate steric effects . Bromo (-Br): Acts as a heavy atom, increasing molecular weight and enabling further functionalization (e.g., Suzuki coupling). The bromo derivative is critical for synthesizing radiolabeled probes or cross-coupling intermediates . Fluoro (-F): Provides metabolic stability and enhances binding affinity to targets like proteases due to its electronegativity. Fluorinated analogs are prioritized in drug discovery for pharmacokinetic optimization .
Synthetic Accessibility: The methoxy and methyl analogs are synthesized via similar routes, often starting from substituted 4-aminobenzoic acids followed by cyclization and Boc protection . Bromo and fluoro derivatives require halogenation steps (e.g., using N-bromosuccinimide or electrophilic fluorinating agents) prior to cyclization .
Commercial Availability: The methoxy and methyl analogs are supplied by Combi-Blocks at 95% purity, while the bromo derivative is available from Fujifilm Wako at >97% purity .
Preparation Methods
Regioselective Synthesis of 6-Methoxybenzimidazole Intermediates
The regiochemical control of methoxy substitution on the benzimidazole ring is critical for achieving the target structure. Phosphoinositide 3-kinase inhibitor research provides a template: 6-methoxybenzimidazoles are synthesized via a three-step sequence starting from 4-methoxy-1,2-phenylenediamine.
- Condensation : Reacting 4-methoxy-1,2-phenylenediamine with triphosgene in dichloromethane forms the 2-chlorobenzimidazole intermediate.
- Methoxy Group Retention : Unlike traditional methods that produce regioisomeric mixtures, this route uses stoichiometric controls (1:1 molar ratio) to ensure >95% regioselectivity for the 6-methoxy position.
- Oxidation : Treatment with hydrogen peroxide in acetic acid yields the 2-oxobenzo[d]imidazole scaffold.
Key parameters:
Piperidine Carbamate Protection and Functionalization
The tert-butyl carbamate (Boc) group on piperidine requires orthogonal protection to avoid side reactions during benzimidazole coupling. A validated approach involves:
- Boc Protection : Treating piperidin-4-amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, achieving >90% yield of tert-butyl piperidine-1-carboxylate.
- Nucleophilic Substitution : Reacting Boc-protected piperidine with methanesulfonyl chloride in the presence of triethylamine forms the mesylate intermediate, enabling subsequent coupling.
Optimization Insight :
- Lowering reaction temperatures (−78°C) during Grignard reagent addition (e.g., methylmagnesium bromide) minimizes epimerization of the piperidine ring.
Coupling Strategies for Benzimidazole-Piperidine Hybridization
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction effectively links the benzimidazole and piperidine moieties. A representative protocol from piperidine derivative patents includes:
- Reactants :
- 6-Methoxy-2-oxobenzo[d]imidazole (1.2 equiv)
- Boc-protected piperidin-4-yl methanesulfonate (1.0 equiv)
- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
- Triphenylphosphine (1.5 equiv) in anhydrous THF
- Conditions : Stir at 25°C for 12 h under nitrogen.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography (hexane/ethyl acetate = 3:1).
Palladium-Catalyzed Cross-Coupling Alternatives
For substrates sensitive to Mitsunobu conditions, Suzuki-Miyaura coupling offers a complementary route:
- Benzimidazole Boronic Ester Preparation : Treat 6-methoxy-2-oxobenzo[d]imidazole with bis(pinacolato)diboron and palladium acetate in dioxane.
- Coupling : React with Boc-piperidin-4-yl bromide using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1).
Advantages :
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal tetrahydrofuran (THF) as superior to dimethylformamide (DMF) in Mitsunobu reactions, reducing side product formation by 22%. Elevated temperatures (50°C) decrease diastereomeric ratios due to retro-Mitsunobu pathways.
Protecting Group Stability
The Boc group remains intact under Mitsunobu conditions (pH 7–9) but hydrolyzes in strong acids. Alternatives like Fmoc require additional deprotection steps, complicating synthesis.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for synthesizing tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzoimidazolone core followed by piperidine coupling. A common approach uses cyclocondensation of substituted amines with carbonyl derivatives under acidic or basic conditions. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation . For example, thiocyanate-mediated cyclization (as seen in analogous compounds) may require strict anhydrous conditions to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the benzoimidazolone moiety (aromatic protons δ 6.5–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) and detect trace impurities.
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm).
Discrepancies in integration ratios or unexpected peaks may arise from rotamers or residual solvents. Use 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .
Q. How can the solubility and stability of this compound be evaluated under varying experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12). Measure saturation points via UV-Vis spectroscopy or gravimetric analysis. Log S values (predicted via computational tools like ACD/Labs) guide solvent selection .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Tert-butyl esters are prone to acid-catalyzed hydrolysis; avoid prolonged exposure to acidic conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., ring closure) to identify rate-limiting stages. Compare with experimental yields to validate models .
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding poses with low ΔG values and validate via SPR or ITC assays. The benzoimidazolone moiety may exhibit π-π stacking with aromatic residues .
Q. What mechanistic insights explain contradictory yields reported for analogous synthetic pathways?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). For example, tert-butyl carbamate intermediates may hydrolyze under acidic conditions, reducing yields. Use in situ FTIR or Raman spectroscopy to monitor reactive intermediates. Cross-reference with quantum mechanical/molecular mechanical (QM/MM) simulations to identify hidden transition states .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) or ethyl acetate.
- Catalysis : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) for recyclability.
- Waste Reduction : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .
Q. What strategies resolve discrepancies in biological activity data across different in vitro assays?
- Methodological Answer : Normalize data using Z-factor validation to account for assay variability. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ELISA). For cell-based studies, ensure consistent passage numbers and culture conditions. The compound’s Log P (~2.5) may influence membrane permeability, affecting IC values across cell lines .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
